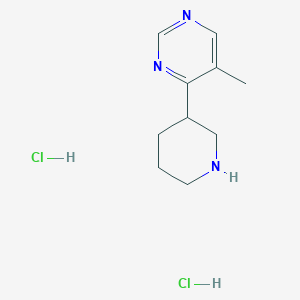
5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride (5M4PPD) is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and other polar solvents. 5M4PPD has a molecular weight of 190.06 g/mol and a melting point of 163-164°C. It is an important tool for researchers in the fields of biochemistry, physiology, and pharmacology due to its unique properties and effects.
Applications De Recherche Scientifique
Corrosion Inhibition
5-Methyl-4-(piperidin-3-yl)pyrimidine derivatives have been investigated for their potential as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations were used to study the adsorption and corrosion inhibition properties of these compounds on iron surfaces. The studies found that the binding energies of these compounds on metal surfaces correlate with their corrosion inhibition efficiencies, suggesting their potential application in protecting iron materials from corrosion (Kaya et al., 2016).
Neuroprotective Activity
Some piperidine derivatives, including 5-Methyl-4-(piperidin-3-yl)pyrimidine, have shown promise in neuroprotection. Specifically, derivatives synthesized for selective agonism of the 5-HT1A receptor exhibited remarkable neuroprotective activity in models of transient middle cerebral artery occlusion, indicating their potential application in treating neurodegenerative diseases or brain injuries (Kamei et al., 2005).
Anticancer Properties
The synthesis and biological evaluation of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities. These activities are crucial for the compounds' anticancer properties, suggesting their role in blocking blood vessel formation in tumors and potentially leading to new anticancer therapies (Kambappa et al., 2017).
Antimicrobial Activity
Research into the antimicrobial activities of piperidine-containing pyrimidine imines and thiazolidinones has shown that these compounds exhibit significant antibacterial properties. This suggests their potential use in developing new antimicrobial agents to combat bacterial infections (Merugu et al., 2010).
Propriétés
IUPAC Name |
5-methyl-4-piperidin-3-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-8-5-12-7-13-10(8)9-3-2-4-11-6-9;;/h5,7,9,11H,2-4,6H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKGIDFSDXXPEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1C2CCCNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,8-Dimethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445410.png)


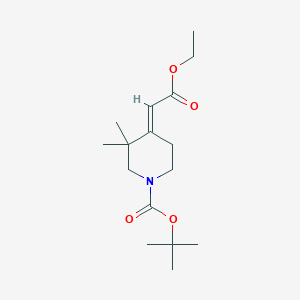


![2-Ethyloxazolo[5,4-b]pyridine](/img/structure/B1445420.png)

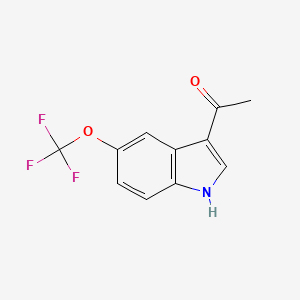
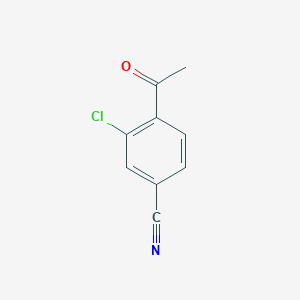
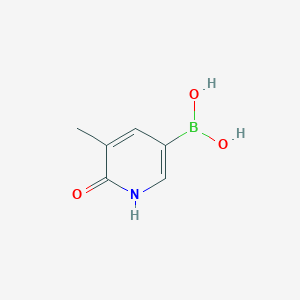
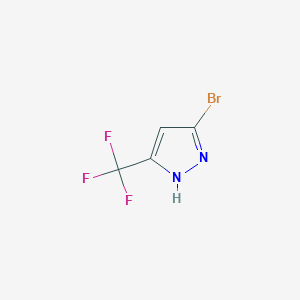
![1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B1445428.png)
